molecular formula C11H12FNO3S B2446120 1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride CAS No. 1368803-24-0

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride

Cat. No.: B2446120
CAS No.: 1368803-24-0
M. Wt: 257.28
InChI Key: DTHUETFANVHXQQ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride typically involves the reaction of 1,3,3-trimethyl-2-oxoindole with sulfonyl fluoride reagents under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Enzymes
Sulfonyl fluorides, including 1,3,3-trimethyl-2-oxoindole-5-sulfonyl fluoride, have been identified as potent inhibitors of various enzymes. Notably, sulfonyl fluorides are known to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Research has shown that analogs of sulfonyl fluorides can act as irreversible inhibitors of FAAH, demonstrating significant selectivity and potency in both in vitro and in vivo studies .

Case Study: FAAH Inhibitors
A study highlighted the development of several sulfonyl fluoride analogs that exhibited strong inhibitory effects on FAAH. The compound 5-(4-hydroxyphenyl)pentanesulfonyl fluoride was noted for its comparable inhibitory activity against both rat and human FAAH enzymes. This selectivity is crucial for therapeutic applications targeting pain and inflammation management through endocannabinoid modulation .

Chemical Biology

Covalent Protein Modifiers
Sulfonyl fluorides are utilized as covalent protein modifiers due to their ability to form stable bonds with nucleophilic sites on proteins. This property allows them to serve as effective probes in activity-based protein profiling, which is essential for understanding protein functions and interactions within biological systems .

Applications in Fragment-Based Drug Discovery
Recent advancements have shown that sulfonyl fluorides can be employed in fragment-based drug discovery (FBDD). They are used as probes to identify binding sites on target proteins by selectively labeling specific amino acids. This approach enhances the efficiency of drug design by providing insights into the binding mechanisms at a molecular level .

Synthetic Organic Chemistry

Fluorination Reagents
this compound serves as a valuable fluorinating reagent in synthetic organic chemistry. Its application in sulfur(VI) fluoride exchange reactions has been particularly noteworthy. This method allows for the incorporation of fluorine into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals .

Case Study: Synthesis of Functionalized Compounds
Research has demonstrated the use of sulfonyl fluorides in synthesizing FSO₂-functionalized oxindoles through radical initiated tandem cyclization reactions. These reactions leverage visible light photoredox catalysis to produce complex molecules with potential applications in drug discovery .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryFAAH inhibitionAnalog compounds show high selectivity and potency .
Chemical BiologyCovalent protein modificationEffective probes for activity-based profiling .
Synthetic Organic ChemistryFluorination reagentsUseful in sulfur(VI) fluoride exchange reactions .
Fragment-Based Drug DiscoveryBinding site identificationEnhances understanding of molecular interactions .

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt essential biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-2-oxoindole-5-sulfonamide
  • 1,3,3-Trimethyl-2-oxoindole-5-sulfonic acid
  • 1,3,3-Trimethyl-2-oxoindole-5-sulfonyl chloride

Uniqueness

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This group allows for specific covalent modifications of biological targets, making it valuable in medicinal chemistry and drug design.

Biological Activity

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride (commonly referred to as TOSF) is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TOSF, focusing on its mechanisms of action, target interactions, and relevant research findings.

TOSF is characterized by a sulfonyl fluoride group, which is known for its reactivity and ability to interact with various biological targets. Its structure can be represented as follows:

C1H1N1O1S1F1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1\text{F}_1

The mechanism of action of TOSF primarily involves its interaction with specific proteins and enzymes. Sulfonyl fluorides are known to act as electrophilic reagents that can form covalent bonds with nucleophilic residues in proteins, particularly serine and cysteine residues. This covalent modification can lead to the inhibition of enzyme activity or modulation of receptor functions.

Key Mechanisms:

  • Covalent Bond Formation : TOSF reacts with nucleophilic sites on target proteins, leading to irreversible inhibition.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : By modifying key signaling proteins, TOSF can alter cellular responses.

Anticancer Activity

Recent studies have indicated that TOSF exhibits significant anticancer properties. In vitro experiments demonstrated that TOSF could inhibit the proliferation of several cancer cell lines by inducing apoptosis. For instance:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)4.8Inhibition of cell cycle progression
HeLa (Cervical Cancer)6.0Disruption of mitochondrial function

These findings suggest that TOSF could serve as a lead compound for the development of new anticancer therapies.

Antimicrobial Activity

TOSF has also been evaluated for its antimicrobial properties. Preliminary studies showed that it possesses activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa10 µg/mL

The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Study 1: Target Identification through Mass Spectrometry

A study utilized liquid chromatography-tandem mass spectrometry to elucidate the targets and mechanisms of TOSF. The results indicated that TOSF interacts with multiple proteins involved in cellular signaling pathways, leading to a comprehensive understanding of its biological effects .

Study 2: Anticancer Efficacy in Vivo

In vivo studies using mouse models demonstrated that treatment with TOSF resulted in significant tumor regression in xenograft models of breast cancer. The study highlighted the compound's potential as a therapeutic agent and provided insights into dosage regimens for clinical applications.

Properties

IUPAC Name

1,3,3-trimethyl-2-oxoindole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c1-11(2)8-6-7(17(12,15)16)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHUETFANVHXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)F)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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